molecular formula C19H19N7O3 B2785133 1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034458-32-5

1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Cat. No.: B2785133
CAS No.: 2034458-32-5
M. Wt: 393.407
InChI Key: RRBLGPOLWRJTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a sophisticated chemical reagent designed for research applications. This compound features a unique molecular architecture that combines a [1,2,4]triazolo[4,3-a]pyridine core, a 3-methyl-1,2,4-oxadiazole moiety, and a urea linker substituted with a 4-methoxybenzyl group. The triazolopyridine scaffold is recognized in medicinal chemistry for its potential to interact with various biological targets, often serving as a kinase inhibitor or a modulator of enzymatic activity . The inclusion of the 1,2,4-oxadiazol ring, a known bioisostere for ester and amide functionalities, can enhance the molecule's metabolic stability and binding affinity. This complex structure makes it a valuable candidate for investigative purposes in hit-to-lead optimization campaigns and for studying novel therapeutic pathways in areas such as oncology and immunology. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a pharmacological tool for in vitro target validation studies. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c1-12-22-18(29-25-12)15-4-3-9-26-16(23-24-17(15)26)11-21-19(27)20-10-13-5-7-14(28-2)8-6-13/h3-9H,10-11H2,1-2H3,(H2,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBLGPOLWRJTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines elements from several pharmacologically active scaffolds, including oxadiazoles and triazoles.

Chemical Structure

The compound can be broken down into its key structural components:

  • 4-Methoxybenzyl group : Known for its ability to enhance lipophilicity and biological activity.
  • Oxadiazole moiety : This group is often associated with anticancer and antimicrobial properties.
  • Triazolo-pyridine unit : Recognized for its diverse biological activities including anti-inflammatory and antiviral effects.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anticancer potential, antimicrobial properties, and other therapeutic applications.

Anticancer Activity

Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer activity by targeting various enzymes involved in cancer cell proliferation. A study highlighted that derivatives of 1,3,4-oxadiazoles can inhibit key proteins such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for tumor growth and survival .

Table 1: Summary of Anticancer Mechanisms

MechanismTarget Enzyme/ProteinEffect
InhibitionThymidylate SynthaseReduces DNA synthesis
InhibitionHDACAlters gene expression
InhibitionTopoisomerase IIDisrupts DNA replication

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies have demonstrated that oxadiazole derivatives possess activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 2: Antimicrobial Activity Against Various Strains

Bacterial StrainActivity LevelReference
Escherichia coliModerate
Staphylococcus aureusHigh
Bacillus subtilisLow

Case Study 1: Anticancer Efficacy

In a recent study evaluating the anticancer efficacy of this compound in vitro against various cancer cell lines (e.g., MCF7 breast cancer cells), it was found that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction via the intrinsic pathway .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting effective antibacterial action comparable to standard antibiotics .

Comparison with Similar Compounds

Compound A : 1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea (from )

  • Core Structure : Pyrrolidine ring substituted with a phenyl-oxadiazole and biphenyl-urea.
  • Key Differences : Unlike the target compound, Compound A lacks the triazolo[4,3-a]pyridine scaffold. The pyrrolidine ring introduces conformational rigidity, which may affect target binding compared to the planar triazole-pyridine system.
  • Activity : Pyrrolidinyl-oxadiazole ureas are often explored for CNS targets due to their ability to cross the blood-brain barrier .

Compound B : 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (from )

  • Core Structure : Pyridine ring fused with a 1,2,3-triazole and substituted with a 4-methoxyphenyl urea.
  • Key Differences : The 1,2,3-triazole (vs. 1,2,4-triazole in the target compound) and nitro group may alter electronic properties and hydrogen-bonding interactions.
  • Activity : Similar urea-pyridine hybrids exhibit urease inhibition and antibacterial effects .

Compound C : 4-Amino-5-aryl-3H-1,2,4-triazole-3-thiones (from )

  • Core Structure : 1,2,4-Triazole with thione and aryl substituents.
  • Activity : These compounds show potent urease inhibition (IC₅₀ values < 10 µM) and antioxidant activity, outperforming standards like thiourea .

Compound D : 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)-3-(4-methoxyphenyl)urea (from )

  • Core Structure : Simplified oxadiazole-urea derivative without fused heterocycles.
  • Key Differences : The absence of the triazolo[4,3-a]pyridine system likely reduces steric complexity and target selectivity.
  • Activity : Oxadiazole-ureas are commonly investigated for anti-inflammatory and anticancer applications .

Key Advantages of the Target Compound

  • Dual Heterocyclic System : The triazolo[4,3-a]pyridine and oxadiazole rings may synergistically enhance binding to enzymes or receptors with hydrophobic pockets.
  • Tunable Substituents : The 4-methoxybenzyl and methyl-oxadiazole groups allow for derivatization to optimize solubility and selectivity.

Q & A

Q. What are the typical synthetic routes for synthesizing 1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea?

The synthesis involves multi-step organic reactions, including:

  • Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC) .
  • Triazolopyridine core assembly : Oxidative ring closure of hydrazine intermediates. Sodium hypochlorite in ethanol at room temperature is a green, efficient oxidant for this step .
  • Urea linkage : Reacting an isocyanate intermediate with a 4-methoxybenzylamine derivative. This step requires anhydrous conditions and catalysts like DMAP to ensure regioselectivity .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, especially distinguishing between triazole and oxadiazole protons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC-PDA : Ensures purity (>95%) by detecting trace impurities from side reactions (e.g., incomplete cyclization) .

Q. What structural motifs in this compound are associated with biological activity?

  • Urea moiety : Facilitates hydrogen bonding with target proteins (e.g., kinases, enzymes), enhancing binding affinity .
  • Triazolopyridine core : Imparts rigidity and π-π stacking interactions, common in kinase inhibitors .
  • Oxadiazole ring : Enhances metabolic stability and bioavailability via hydrophobic interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and regioselectivity during triazolopyridine synthesis?

  • Design of Experiments (DoE) : Use statistical models to optimize variables like temperature, solvent polarity, and oxidant concentration. For example, ethanol as a solvent improves solubility and reduces side products compared to DCM .
  • Catalyst screening : Test transition-metal catalysts (e.g., Cu(I)) for regioselective cyclization, though sodium hypochlorite remains preferable for greener synthesis .
  • In-situ monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate at peak intermediate conversion .

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

  • Target selection : Prioritize enzymes with known urea-binding pockets (e.g., 14-α-demethylase in fungal pathogens or tyrosine kinases in cancer) .
  • Docking protocols : Use AutoDock Vina with Lamarckian algorithms to simulate binding poses. The urea group often anchors the compound in the active site, while the triazolopyridine occupies hydrophobic pockets .
  • Validation : Cross-check docking results with mutagenesis studies or competitive binding assays (e.g., SPR) to confirm key residues .

Q. How should conflicting bioactivity data from different assays be resolved?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
  • Orthogonal assays : Validate IC₅₀ values using both enzymatic (e.g., fluorescence-based) and cellular (e.g., proliferation) assays .

Methodological Challenges and Solutions

Q. What strategies mitigate regioselectivity issues during oxadiazole and triazole ring formation?

  • Protecting groups : Temporarily block reactive sites (e.g., methoxybenzyl groups) to direct cyclization .
  • Microwave-assisted synthesis : Enhances reaction speed and selectivity by uniformly heating intermediates .
  • Computational modeling : DFT calculations predict favorable transition states for ring closure, guiding solvent and catalyst choices .

Q. How can stability studies inform formulation development for in vivo testing?

  • Forced degradation : Expose the compound to heat, light, and hydrolytic conditions (pH 1–13) to identify degradation products .
  • Excipient compatibility : Screen with PEG-400 or cyclodextrins to enhance aqueous solubility, critical for IV administration .
  • Plasma stability assays : Incubate with mouse/rat plasma to assess esterase susceptibility and guide prodrug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.